molecular formula C8H9ClFN B1473592 2-(4-Chlorophenyl)-2-fluoroethan-1-amine CAS No. 794472-16-5

2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Cat. No. B1473592
CAS RN: 794472-16-5
M. Wt: 173.61 g/mol
InChI Key: UFPQRRVGKFBZEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Antimicrobial Agent Development

2-(4-Chlorophenyl)-2-fluoroethan-1-amine: has potential applications in the development of new antimicrobial agents. The compound’s structure allows it to be used as a building block in synthesizing derivatives with promising antimicrobial activity against both bacterial (Gram-positive and Gram-negative) and fungal species . These derivatives can be designed to combat drug-resistant pathogens, addressing a critical need in modern medicine.

Anticancer Research

This compound may also play a role in anticancer research. Its derivatives have been studied for their antiproliferative properties, particularly against estrogen receptor-positive human breast adenocarcinoma cancer cell lines (MCF7) . By inhibiting the growth of cancer cells, these derivatives could contribute to the development of new cancer treatments.

Molecular Modelling

In the field of molecular modelling, 2-(4-Chlorophenyl)-2-fluoroethan-1-amine can be utilized to create models that predict the binding mode and efficacy of potential pharmaceutical compounds . This is crucial for rational drug design, allowing researchers to simulate and optimize interactions with biological targets before synthesis and testing.

Synthetic Chemistry

The compound serves as a versatile intermediate in synthetic chemistry. It can be used to synthesize a variety of heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. Its reactivity with other organic molecules opens up possibilities for creating a wide range of novel compounds.

Biochemical Studies

2-(4-Chlorophenyl)-2-fluoroethan-1-amine: can be used in biochemical studies to investigate its physiological effects. Research has indicated that similar compounds exhibit anti-inflammatory and antioxidant properties, which could be beneficial in treating chronic diseases.

Polymer Science

Lastly, this compound’s unique properties may allow it to act as a polymerization agent. It could potentially be used to create new types of polymers with specific characteristics, such as increased durability or specialized functionality.

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. It could involve binding to specific receptors, inhibition of certain pathways, etc .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and other hazards associated with the compound. Material Safety Data Sheets (MSDS) are a good source of this information .

Future Directions

This involves predicting or proposing future research directions. It could include potential applications, modifications to improve its properties, or new reactions it could undergo .

properties

IUPAC Name

2-(4-chlorophenyl)-2-fluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQRRVGKFBZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-fluoroethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Chlorophenyl)-2-fluoroethan-1-amine
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2-(4-Chlorophenyl)-2-fluoroethan-1-amine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.